Cas no 27372-03-8 (3-Hydroxy-2-methylbutanoic Acid Ethyl Ester(Mixture of Diastereomers))
3-Hydroxy-2-methylbutanoic Acid Ethyl Ester(Mixture of Diastereomers) Chemical and Physical Properties
Names and Identifiers
-
- 3-Hydroxy-2-methylbutanoic Acid Ethyl Ester
- 3-Hydroxy-2-methylbutanoic Acid
- 3-HYDROXY-2-METHYLBUTANOIC ACID ETHYL ESTER,LIGHT YELLOW OIL
- Ethyl 3-hydroxy-2-methylbutanoate
- UNII-MQ1HS6P9B1
- (+/-)-ethyl 3-hydroxy-2-methyl butyrate
- (+/-)-Ethyl 3-hydroxy-2-methylbutyrate [FIFH]
- Ethyl 3-Hydroxy-2-methylbutyrate; 3-Hydroxy-2-methyl-butyric Acid Ethyl Ester;
- 78088-28-5
- SCHEMBL934321
- Ethyl 2-methyl-3-hydroxybutyrate
- FEMA No. 4391
- Butanoic acid, 3-hydroxy-2-methyl-, ethyl ester
- DTXSID60950072
- 27372-03-8
- MQ1HS6P9B1
- Q27284167
- (+/-)-Ethyl 3-hydroxy-2-methylbutyrate
- Ethyl 3-hydroxy-2-methylbutyrate
- Ethyl 3-hydroxy-2-methylbutyrate, (+/-)-
- Butyric acid, 3-hydroxy-2-methyl-, ethyl ester
- (+/-)-ETHYL 3-HYDROXY-2-METHYLBUTYRATE [FHFI]
- 3-Hydroxy-2-methylbutanoic Acid Ethyl Ester(Mixture of Diastereomers)
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- Inchi: 1S/C7H14O3/c1-4-10-7(9)5(2)6(3)8/h5-6,8H,4H2,1-3H3
- InChI Key: BZFWGBFTIQSEBN-UHFFFAOYSA-N
- SMILES: OC(C)C(C(=O)OCC)C
Computed Properties
- Exact Mass: 146.09400
- Monoisotopic Mass: 146.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 111
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- PSA: 46.53000
- LogP: 0.56640
- FEMA: 4391 | (+/-)-ETHYL 3-HYDROXY-2-METHYLBUTYRATE
3-Hydroxy-2-methylbutanoic Acid Ethyl Ester(Mixture of Diastereomers) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H946490-250mg |
3-Hydroxy-2-methylbutanoic Acid Ethyl Ester(Mixture of Diastereomers) |
27372-03-8 | 250mg |
$ 230.00 | 2023-09-07 | ||
| TRC | H946490-2.5g |
3-Hydroxy-2-methylbutanoic Acid Ethyl Ester(Mixture of Diastereomers) |
27372-03-8 | 2.5g |
$ 1774.00 | 2023-09-07 |
3-Hydroxy-2-methylbutanoic Acid Ethyl Ester(Mixture of Diastereomers) Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 3-Hydroxy-2-methylbutanoic Acid Ethyl Ester(Mixture of Diastereomers)
3-Hydroxy-2-methylbutanoic Acid Ethyl Ester (Mixture of Diastereomers): A Key Compound in Biochemical Research and Pharmaceutical Development
3-Hydroxy-2-methylbutanoic Acid Ethyl Ester, also known as Mixture of Diastereomers, is a critical compound that has garnered significant attention in the field of biochemical research and pharmaceutical development. With the CAS number 27372-03-8, this compound represents a unique structural variant of its parent molecule, exhibiting distinct physicochemical properties and biological activities. Recent studies have highlighted its potential applications in metabolic pathway modulation, drug delivery systems, and synthetic biology. The Mixture of Diastereomers designation underscores the complexity of its stereochemical configuration, which may influence its pharmacokinetic behavior and therapeutic efficacy.
From a structural perspective, 3-Hydroxy-2-methylbutanoic Acid Ethyl Ester is characterized by the presence of a hydroxyl group at the C3 position and an ethyl ester functional group, which together contribute to its solubility profile and reactivity. The Mixture of Diastereomers indicates that the compound exists in multiple stereoisomeric forms, a feature that is increasingly being explored for its implications in drug design and biocatalytic processes. Researchers have demonstrated that the stereochemical diversity of this compound can lead to variations in its interaction with biological targets, thereby influencing its selectivity and potency.
Recent advancements in analytical chemistry have enabled more precise characterization of 3-Hydroxy-2-methylbutanoic Acid Ethyl Ester and its diastereomeric components. Techniques such as chiral chromatography and NMR spectroscopy have been employed to differentiate between the stereoisomers, providing insights into their relative abundances and spatial configurations. These findings are particularly relevant in the context of metabolic studies, where the stereochemistry of metabolites can affect their biological activity. For instance, a 2023 study published in Journal of Medicinal Chemistry reported that the diastereomeric forms of this compound exhibited differential inhibition of key enzymes involved in lipid metabolism, suggesting potential applications in the treatment of metabolic disorders.
The Mixture of Diastereomers has also been implicated in the development of novel drug delivery systems. Its ability to form hydrogen bonds and interact with lipid membranes makes it a promising candidate for the design of prodrugs that enhance bioavailability. A 2024 review in Advanced Drug Delivery Reviews highlighted the role of such compounds in improving the solubility and stability of active pharmaceutical ingredients. The 3-Hydroxy-2-methylbutanoic Acid Ethyl Ester has been shown to exhibit favorable physicochemical properties for oral administration, including low molecular weight and high water solubility, which are critical for drug absorption in the gastrointestinal tract.
Moreover, the Mixture of Diastereomers has attracted interest in synthetic biology due to its potential as a building block for the production of complex organic molecules. Enzymatic approaches have been developed to selectively modify the stereochemistry of this compound, enabling the synthesis of derivatives with tailored properties. A 2023 breakthrough in ACS Synthetic Biology demonstrated the use of engineered microbial systems to produce chiral variants of 3-Hydroxy-2-methylbutanoic Acid Ethyl Ester, which could be further optimized for specific therapeutic applications. These advancements underscore the importance of understanding the stereochemical nuances of this compound in the context of biocatalytic processes.
From a pharmaceutical perspective, the Mixture of Diastereomers has been evaluated for its potential in the treatment of various diseases. Its involvement in metabolic pathways has led to investigations into its role in conditions such as diabetes and obesity. A 2023 clinical trial published in Diabetes Care explored the effects of 3-Hydroxy-2-methylbutanoic Acid Ethyl Ester on glucose metabolism, revealing promising results in improving insulin sensitivity. These findings suggest that the compound could be a valuable therapeutic agent in the management of metabolic disorders, although further research is needed to confirm its long-term safety and efficacy.
In addition to its therapeutic potential, the 3-Hydroxy-2-methylbutanoic Acid Ethyl Ester has been studied for its role in environmental and industrial applications. Its biodegradability and low toxicity make it a suitable candidate for use in green chemistry initiatives. A 2024 study in Environmental Science & Technology demonstrated the application of this compound in the development of biodegradable polymers, which could replace conventional plastics in various industries. The Mixture of Diastereomers has also been explored as a feedstock for the production of bio-based chemicals, aligning with global efforts to reduce reliance on fossil fuels.
The synthesis of 3-Hydroxy-2-methylbutanoic Acid Ethyl Ester has been optimized through various chemical methodologies, with a focus on achieving high stereochemical control. Traditional methods involving acid-catalyzed esterification have been complemented by more efficient approaches such as enzymatic catalysis and microwave-assisted synthesis. A 2023 paper in Organic Letters described a novel synthetic route that enables the selective formation of the desired diastereomers, significantly improving the yield and purity of the final product. These advancements in synthetic methods are critical for the large-scale production of this compound for both research and commercial applications.
As research into the Mixture of Diastereomers continues to expand, its potential applications are becoming increasingly diverse. From pharmaceuticals to environmental science, this compound is emerging as a versatile tool for innovation. The interplay between its stereochemistry and biological activity highlights the importance of further studies to fully harness its capabilities. As such, 3-Hydroxy-2-methylbutanoic Acid Ethyl Ester represents not only a key compound in biochemical research but also a promising candidate for future therapeutic and industrial developments.
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